molecular formula C17H21FN6 B11037269 N-(4,6-dimethylpyrimidin-2-yl)-4-(2-fluorophenyl)piperazine-1-carboximidamide

N-(4,6-dimethylpyrimidin-2-yl)-4-(2-fluorophenyl)piperazine-1-carboximidamide

Cat. No.: B11037269
M. Wt: 328.4 g/mol
InChI Key: URAJOMXGEKTMTN-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-(2-fluorophenyl)piperazine-1-carboximidamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-(2-fluorophenyl)piperazine-1-carboximidamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving diamines and dihalides.

    Final Coupling Reaction: The final step involves coupling the pyrimidine and piperazine derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-(2-fluorophenyl)piperazine-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-(2-fluorophenyl)piperazine-1-carboximidamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-4-(2-chlorophenyl)piperazine-1-carboximidamide
  • N-(4,6-dimethylpyrimidin-2-yl)-4-(2-bromophenyl)piperazine-1-carboximidamide
  • N-(4,6-dimethylpyrimidin-2-yl)-4-(2-methylphenyl)piperazine-1-carboximidamide

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-4-(2-fluorophenyl)piperazine-1-carboximidamide is unique due to the presence of the fluorophenyl group, which can influence its biological activity, stability, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of compounds, making them valuable in drug design.

Properties

Molecular Formula

C17H21FN6

Molecular Weight

328.4 g/mol

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-4-(2-fluorophenyl)piperazine-1-carboximidamide

InChI

InChI=1S/C17H21FN6/c1-12-11-13(2)21-17(20-12)22-16(19)24-9-7-23(8-10-24)15-6-4-3-5-14(15)18/h3-6,11H,7-10H2,1-2H3,(H2,19,20,21,22)

InChI Key

URAJOMXGEKTMTN-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)C3=CC=CC=C3F)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=CC=C3F)C

Origin of Product

United States

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